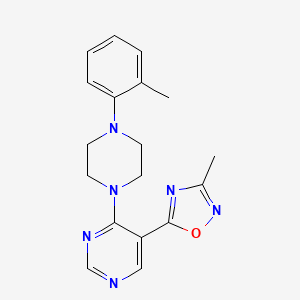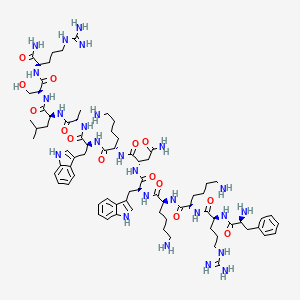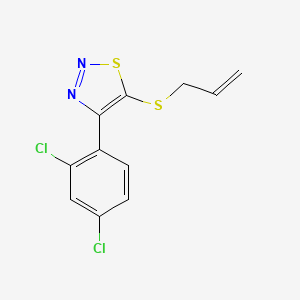
5-(Allylsulfanyl)-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Thiadiazoles have been explored for their antimicrobial potential. Researchers have investigated the antibacterial and antifungal activities of 5-(Allylsulfanyl)-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole. Preliminary studies suggest that it exhibits inhibitory effects against various pathogens, making it a promising candidate for developing new antimicrobial agents .
Anticancer Activity
The quest for novel anticancer drugs continues, and thiadiazoles have emerged as a class of compounds with potential in this field. 5-(Allylsulfanyl)-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole has been evaluated for its cytotoxic effects against cancer cell lines. Researchers investigate its mechanism of action and potential as an adjunct to existing chemotherapy regimens .
Anti-inflammatory Agents
Inflammation plays a crucial role in various diseases, including autoimmune disorders. Some thiadiazoles exhibit anti-inflammatory properties by modulating inflammatory pathways. Researchers have explored the anti-inflammatory potential of 5-(Allylsulfanyl)-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole, aiming to develop new therapeutic options .
Antioxidant Effects
Oxidative stress contributes to aging, neurodegenerative diseases, and other health conditions. Thiadiazoles, including our compound of interest, have been investigated for their antioxidant properties. Researchers study their ability to scavenge free radicals and protect cells from oxidative damage .
Metal Ion Chelation
Thiadiazoles can form stable complexes with metal ions. Researchers explore their potential as chelating agents for metal ions like copper, zinc, and iron. These complexes find applications in catalysis, drug delivery, and environmental remediation. 5-(Allylsulfanyl)-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole may contribute to this field .
Organic Electronics and Optoelectronics
Thiadiazoles have attracted attention in materials science due to their electronic properties. Researchers investigate their use in organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors. The π-conjugated system in 5-(Allylsulfanyl)-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole makes it a potential candidate for such applications .
Propiedades
IUPAC Name |
4-(2,4-dichlorophenyl)-5-prop-2-enylsulfanylthiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2S2/c1-2-5-16-11-10(14-15-17-11)8-4-3-7(12)6-9(8)13/h2-4,6H,1,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRENLVUTLWMHDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=C(N=NS1)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Allylsulfanyl)-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

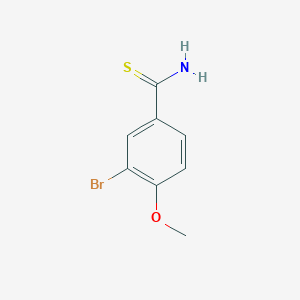
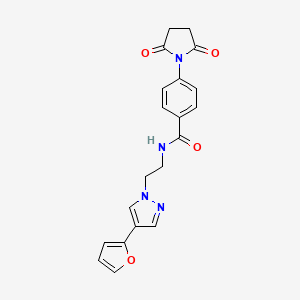
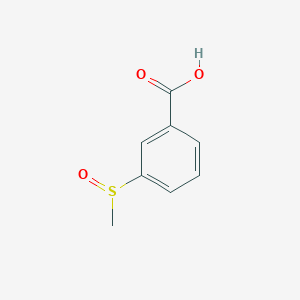
![3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2411476.png)
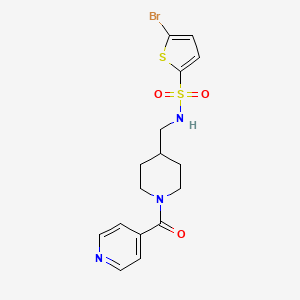
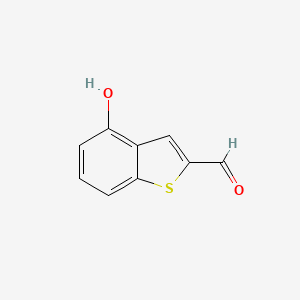
![Ethyl 5-(adamantane-1-carbonylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2411483.png)
![4-[(2-Methoxynaphthalen-1-yl)methyl]-6-phenylpyridazin-3-ol](/img/structure/B2411484.png)
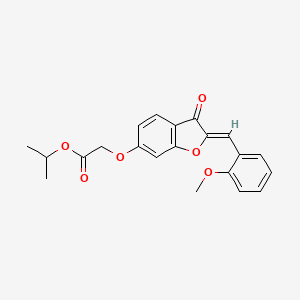
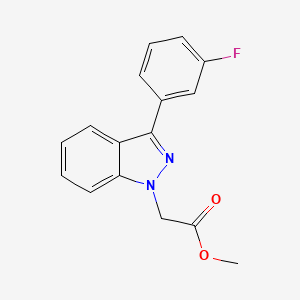
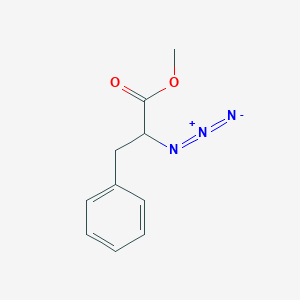
![4-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2411490.png)
